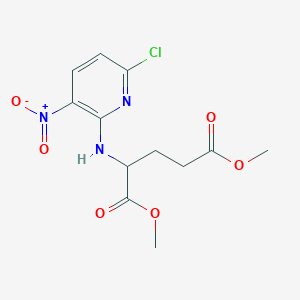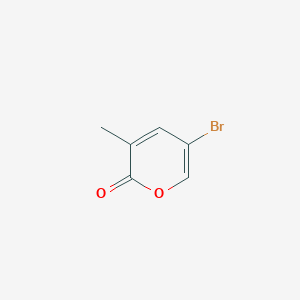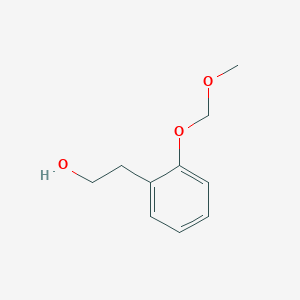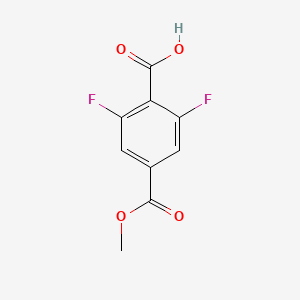
Dimethyl 2-((6-chloro-3-nitropyridin-2-YL)amino)pentanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-((6-chloro-3-nitropyridin-2-YL)amino)pentanedioate is a complex organic compound that features a pyridine ring substituted with a chlorine atom and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-((6-chloro-3-nitropyridin-2-YL)amino)pentanedioate typically involves the reaction of 2-amino-6-chloro-3-nitropyridine with dimethyl pentanedioate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethyl sulfoxide or chloroform . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process parameters are carefully controlled to ensure consistent quality and high efficiency. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Dimethyl 2-((6-chloro-3-nitropyridin-2-YL)amino)pentanedioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups replacing the chlorine or nitro groups.
科学的研究の応用
Dimethyl 2-((6-chloro-3-nitropyridin-2-YL)amino)pentanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyestuffs.
作用機序
The mechanism of action of Dimethyl 2-((6-chloro-3-nitropyridin-2-YL)amino)pentanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with key proteins and nucleic acids .
類似化合物との比較
Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound shares a similar pyridine ring structure with chlorine and nitro substitutions.
Indole Derivatives: These compounds also exhibit a range of biological activities and are structurally related to pyridine derivatives.
Uniqueness
Dimethyl 2-((6-chloro-3-nitropyridin-2-YL)amino)pentanedioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
dimethyl 2-[(6-chloro-3-nitropyridin-2-yl)amino]pentanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O6/c1-21-10(17)6-3-7(12(18)22-2)14-11-8(16(19)20)4-5-9(13)15-11/h4-5,7H,3,6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLCDAUOZNWNDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)NC1=C(C=CC(=N1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-6-(7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid](/img/structure/B8106726.png)


![2-(Benzylthio)-4,5,6,7-tetrahydrobenzo[D]thiazole](/img/structure/B8106761.png)

![Methyl 2-hydroxy-2-(imidazo[1,2-a]pyridin-6-yl)acetate](/img/structure/B8106765.png)
![6-chloro-1-isopropyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8106772.png)







